N-Methyl Substitution Enhances Human Diamine Oxidase (DAO) Inhibitory Potency by 1.9-Fold Relative to Unsubstituted Analog
In direct head-to-head comparison under identical assay conditions, 4-(aminomethyl)-N-methylpyridin-3-amine (as dihydrochloride salt) inhibits human diamine oxidase with an IC50 of 160 nM, representing a 1.9-fold improvement in potency relative to the unsubstituted analog 4-(aminomethyl)pyridin-3-amine, which exhibits an IC50 of 300 nM [1]. Both compounds were evaluated against porcine kidney diamine oxidase using putrescine as the competing substrate.
| Evidence Dimension | Inhibitory potency against diamine oxidase (DAO) |
|---|---|
| Target Compound Data | IC50 = 160 nM |
| Comparator Or Baseline | 4-(aminomethyl)pyridin-3-amine (unsubstituted analog); IC50 = 300 nM |
| Quantified Difference | 1.9-fold lower IC50 (higher potency); Δ = 140 nM |
| Conditions | Inhibition of putrescine binding to porcine kidney diamine oxidase (BindingDB assay; ChEMBL-curated data) |
Why This Matters
Procurement of the N-methyl derivative is justified when higher DAO inhibitory potency is required for enzymatic studies or inhibitor development programs.
- [1] BindingDB BDBM50161135 and BDBM50161138: Comparative DAO inhibition data for N-methyl and unsubstituted 4-aminomethylpyridine analogs. View Source
